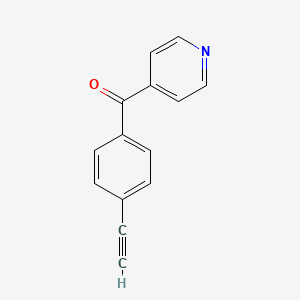
(4-Ethynylphenyl)-4-pyridinylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethynylphenyl)-4-pyridinylmethanone is an organic compound that features a unique structure combining an ethynyl group attached to a phenyl ring and a pyridinylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylphenyl)-4-pyridinylmethanone typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions, often at room temperature . The general reaction scheme is as follows:
Ar-X+R-C≡CH→Ar-C≡C-R
where Ar-X represents the aryl halide and R-C≡CH represents the terminal alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of eco-friendly solvents like glycerol has been explored to reduce environmental impact and improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethynylphenyl)-4-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted phenylpyridines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(4-Ethynylphenyl)-4-pyridinylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (4-Ethynylphenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyridinylmethanone moiety can coordinate with metal ions or form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- (4-Ethynylphenyl)-4-pyridinylmethanone
- Tris(4-ethynylphenyl)amine
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Comparison:
- Structural Differences: While this compound features a single ethynyl group attached to a phenyl ring, tris(4-ethynylphenyl)amine has three ethynyl groups attached to an amine core, and ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine) is a metal complex with ethynyl-substituted terpyridine ligands .
- Unique Properties: this compound is unique in its ability to form stable complexes with metal ions and its potential for diverse chemical modifications, making it a versatile compound in various research applications .
Propiedades
Número CAS |
345911-44-6 |
|---|---|
Fórmula molecular |
C14H9NO |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(4-ethynylphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H9NO/c1-2-11-3-5-12(6-4-11)14(16)13-7-9-15-10-8-13/h1,3-10H |
Clave InChI |
RFEAOVKLLMIOOK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



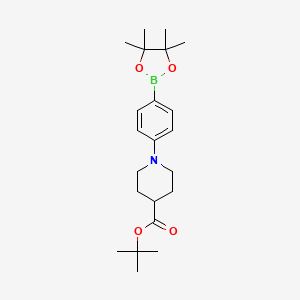
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)


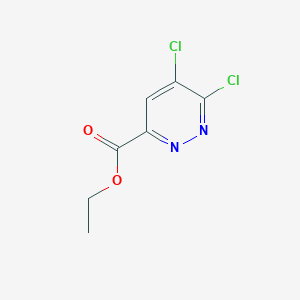

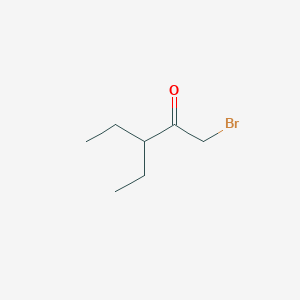

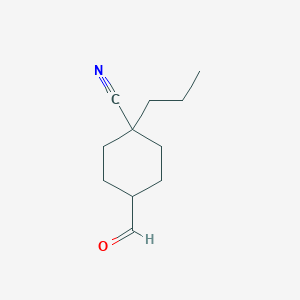
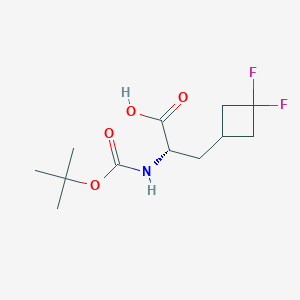
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
